molecular formula C19H23NO4 B2826939 N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide CAS No. 316128-83-3

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide

Cat. No.: B2826939
CAS No.: 316128-83-3
M. Wt: 329.396
InChI Key: SOOGENLRRWBBMO-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide is a chemical compound of interest in research and development, particularly in the field of agrochemistry. The 2,6-dimethoxybenzamide moiety is a recognized pharmacophore in plant protection science. For instance, Isoxaben is a commercial herbicide whose structure includes this functional group and is used for the pre-emergent control of broadleaf weeds . Furthermore, recent quantitative structure-activity relationship (QSAR) studies have demonstrated that other synthetic derivatives containing the 2,6-dimethoxybenzamide group exhibit potent activity as chitin synthesis inhibitors in insects, suggesting a valuable area of investigation for this compound class in developing novel insect growth regulators . The specific structure of this compound, which incorporates a 3,5-dimethylphenoxyethyl chain, may be explored for its effects on bioavailability and target selectivity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13-10-14(2)12-15(11-13)24-9-8-20-19(21)18-16(22-3)6-5-7-17(18)23-4/h5-7,10-12H,8-9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOGENLRRWBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326176
Record name N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

316128-83-3
Record name N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide typically involves the following steps:

    Preparation of 3,5-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

  • **Formation

Biological Activity

N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with specific substitutions that enhance its biological activity. The structural formula is characterized by:

  • Dimethoxy groups at the 2 and 6 positions of the benzene ring.
  • A 3,5-dimethylphenoxy ethyl side chain.

The synthesis typically involves the reaction of 3,5-dimethylphenol with appropriate acylating agents under controlled conditions. A detailed synthetic route includes the following steps:

  • Formation of 3,5-dimethylphenol via methylation of phenol.
  • Acylation with 2,6-dimethoxybenzoic acid to form the target compound.

This compound has been noted for its effectiveness in various biological assays, particularly in the context of stress-induced conditions and potential anticancer properties.

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in animal models subjected to water-immersion stress, leading to a decrease in gastric ulceration incidents. This suggests a protective effect against oxidative damage.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, it affects the expression of proteins associated with apoptosis and cell cycle regulation .

The mechanism through which this compound exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors that mediate stress responses and inflammation.
  • Gene Expression Regulation : Changes in gene expression related to apoptosis and cell cycle progression have been observed following treatment with this compound.

Case Studies

  • Gastric Ulcer Prevention : In a study involving rats, administration of this compound significantly reduced the incidence of water-immersion stress-induced gastric ulcers. The results highlighted its potential as a therapeutic agent against stress-related gastrointestinal disorders.
  • Cancer Cell Line Studies : Various cancer cell lines treated with this compound showed increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed significant alterations in cell cycle distribution post-treatment .

Research Findings Summary

Study Focus Findings
Antioxidant ActivityReduced oxidative stress markers; decreased gastric ulceration in rat models.
Anticancer EffectsInduced apoptosis in cancer cell lines; modulated key signaling pathways .
Mechanism InsightsInhibition of proliferative enzymes; modulation of receptor activity; regulation of gene expression.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-Dihydroxybenzamide (Rip-F)

  • Structure : Differs in the substitution pattern: a 2,6-dihydroxybenzamide core and a 3,4-dimethoxyphenethyl group.
  • The 3,4-dimethoxy substituent on the phenethyl group contrasts with the 3,5-dimethyl group in the target compound, altering steric and electronic profiles .
  • Implications : Hydroxy groups may improve solubility but reduce metabolic stability compared to methoxy substituents.

Isoxaben (N-[3-(1-Ethyl-1-Methylpropyl)Isoxazol-5-yl]-2,6-Dimethoxybenzamide)

  • Structure: Shares the 2,6-dimethoxybenzamide core but replaces the phenoxyethyl group with an isoxazole-containing alkyl chain.
  • Isoxaben is a commercial herbicide, whereas the target compound’s phenoxyethyl group may favor pharmaceutical applications .
  • Implications: Structural divergence highlights the role of the side chain in determining biological activity (herbicidal vs.

Aroxyacetamide and Aroxyethylamine Analogs

Compound XVI (Aroxyethylamine)

  • Structure: Features a phenoxyethylamine backbone but lacks the benzamide moiety.
  • Key Differences : The absence of the 2,6-dimethoxybenzamide group simplifies the structure but may reduce target affinity.
  • Activity: Demonstrated 100% anticonvulsant protection in mice (MES test, 100 mg/kg, i.p.) without neurotoxicity, suggesting that phenoxyethylamine scaffolds are viable for CNS applications .

Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)

  • Structure : Contains a 2,6-dimethylphenyl group and an oxazolidinylacetamide chain.
  • Key Differences: The oxazolidinone ring introduces conformational constraints absent in the target compound.
  • Activity : Used as a fungicide, indicating that alkyl substituents on the aromatic ring may favor agrochemical utility over therapeutic use .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Use Reference
N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide Benzamide 2,6-Dimethoxy; 3,5-dimethylphenoxy 329.39 Under investigation
Rip-F Dihydroxybenzamide 2,6-Dihydroxy; 3,4-dimethoxyphenethyl 345.36 (estimated) Synthetic intermediate
Isoxaben Benzamide 2,6-Dimethoxy; isoxazole side chain 383.40 Herbicide
Compound XVI (Aroxyethylamine) Phenoxyethylamine Unspecified substituents ~250–300 (estimated) Anticonvulsant
Oxadixyl Acetamide 2,6-Dimethylphenyl; oxazolidinone 278.30 Fungicide

Research Findings and Mechanistic Insights

  • Anticonvulsant Activity: Aroxyethylamine analogs (e.g., Compound XVI) demonstrated potent activity in the maximal electroshock (MES) test, suggesting that the phenoxyethyl group synergizes with electron-donating substituents (e.g., methoxy, methyl) to enhance CNS penetration .
  • Agrochemical vs. Pharmaceutical Utility: The presence of rigid heterocycles (e.g., isoxazole in isoxaben) or polar groups (e.g., oxazolidinone in oxadixyl) correlates with pesticidal activity, whereas simpler benzamide-phenoxyethyl structures may favor drug-like properties .
  • Metabolic Stability : Methoxy groups in the target compound likely improve metabolic stability compared to hydroxylated analogs (e.g., Rip-F), which may undergo rapid phase II conjugation .

Q & A

Q. What computational tools predict metabolic pathways?

  • Software :
  • ADMET Predictor : Estimate hepatic clearance (e.g., high CYP3A4-mediated oxidation).
  • MetaSite : Identify likely sites of glucuronidation (e.g., phenolic –OH groups) .

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